molecular formula C14H16BrNO3 B6230993 tert-butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 1028424-48-7

tert-butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B6230993
CAS No.: 1028424-48-7
M. Wt: 326.2
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Description

tert-Butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group, bromine atom, and hydroxymethyl group in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated indole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different functionalized indole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation leads to carboxylic acid derivatives.
  • Reduction results in de-brominated indole derivatives.
  • Substitution yields various functionalized indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may be used in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl 6-bromo-1H-indole-1-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    6-Bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the tert-butyl group, which may affect its solubility and stability.

Uniqueness: tert-Butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the presence of all three functional groups (tert-butyl, bromine, and hydroxymethyl) in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1028424-48-7

Molecular Formula

C14H16BrNO3

Molecular Weight

326.2

Purity

95

Origin of Product

United States

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